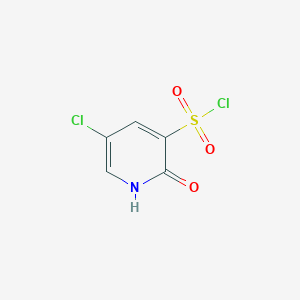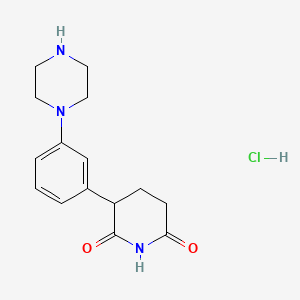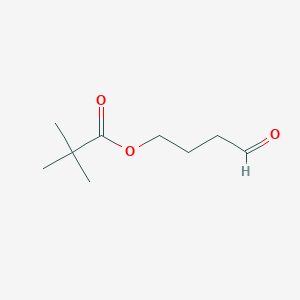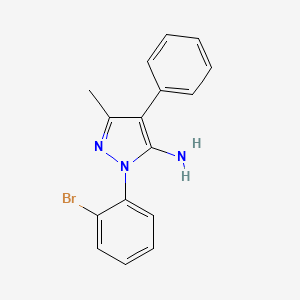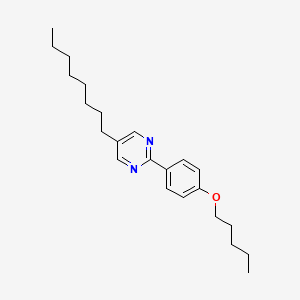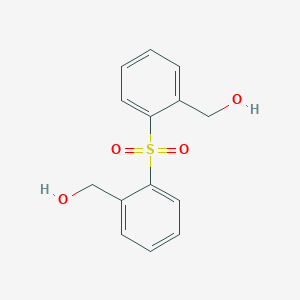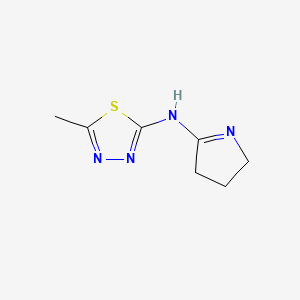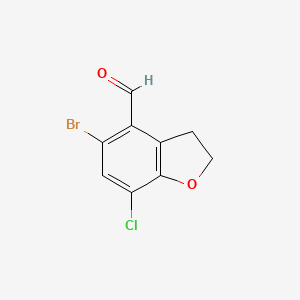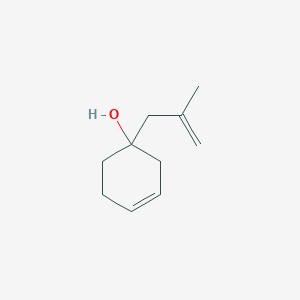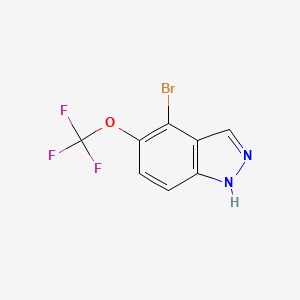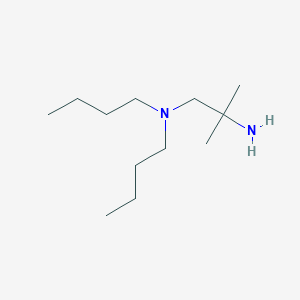
(2-Amino-2-methylpropyl)dibutylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- is an organic compound with the molecular formula C11H26N2 It is a derivative of 1,2-propanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by butyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- typically involves the alkylation of 1,2-propanediamine with butyl and methyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace the butyl or methyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.
科学研究应用
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
作用机制
The mechanism of action of 1,2-Propanediamine, N1,N1-dibutyl-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1,2-Propanediamine: The parent compound with two amino groups.
1,2-Propanediamine, N1,N1-dimethyl-: A similar compound with methyl groups instead of butyl groups.
1,3-Propanediamine, N,N-dimethyl-: A structural isomer with different positioning of the amino groups.
Uniqueness
1,2-Propanediamine, N1,N1-dibutyl-2-methyl- is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H28N2 |
|---|---|
分子量 |
200.36 g/mol |
IUPAC 名称 |
1-N,1-N-dibutyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-7-9-14(10-8-6-2)11-12(3,4)13/h5-11,13H2,1-4H3 |
InChI 键 |
LLWGJQGMZNGTDR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


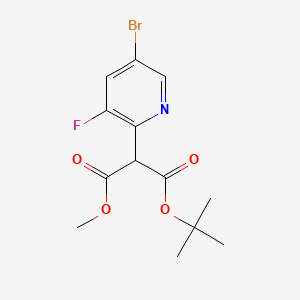

![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)
